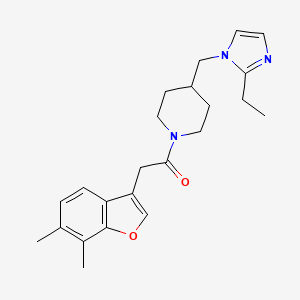

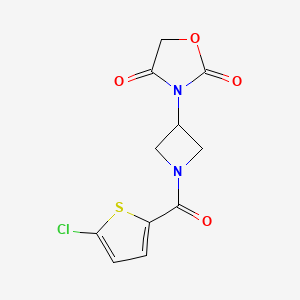

![molecular formula C9H12N2O3S B2809965 2-[(4-Methylphenyl)sulfonyl]acetohydrazide CAS No. 2850-22-8](/img/structure/B2809965.png)

2-[(4-Methylphenyl)sulfonyl]acetohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

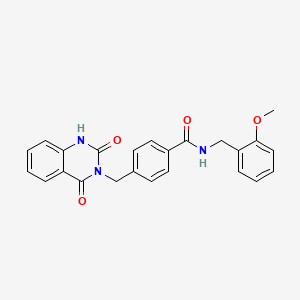

“2-[(4-Methylphenyl)sulfonyl]acetohydrazide” is a chemical compound with the molecular formula C9H12N2O3S and a molecular weight of 228.27 . It is intended for research use only and is not suitable for human or veterinary use.

Synthesis Analysis

The synthesis of “this compound” and its derivatives has been reported in several studies . For instance, a series of N-substituted 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide were prepared from the reaction of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetohydrazide with corresponding heteroaryl/alkyl halides .Molecular Structure Analysis

The molecular structure of “this compound” consists of a sulfonyl group attached to a 4-methylphenyl group and an acetohydrazide group .Aplicaciones Científicas De Investigación

Nonlinear Optical Materials

Research by Naseema et al. (2010) into hydrazones derived from 2-[(4-Methylphenyl)sulfonyl]acetohydrazide revealed their potential as third-order nonlinear optical materials. They investigated the nonlinear optical properties using the single-beam z-scan technique, finding significant two-photon absorption, suggesting these compounds as candidates for optical device applications like optical limiters and switches (Naseema et al., 2010).

Anticancer Activity

Al-Said et al. (2011) synthesized novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives containing the biologically active sulfone moiety from a precursor related to this compound. These compounds demonstrated promising in-vitro anticancer activity against the human breast cancer cell line (MCF7), with some derivatives showing better activity than the reference drug, Doxorubicin (Al-Said et al., 2011).

Anti-inflammatory Applications

Manjula et al. (2011) explored the anti-inflammatory activity of several benzimidazole derivatives synthesized from 2-[(1H-benzimidazol-2yl methyl) sulfanyl)] –N4-(phenylmethylidene) acetohydrazides. Their findings indicated moderate to significant anti-inflammatory effects, suggesting their potential for further development as anti-inflammatory agents (Manjula et al., 2011).

Antimicrobial and Antibacterial Agents

Li et al. (2020) synthesized a series of sulfone derivatives containing a sulfonohydrazide moiety for antibacterial activities against Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri. Their results showed that some compounds, especially 2-(4-fluorobenzene-1-sulfonyl)-N′-(4-fluorobenzene-1-sulfonyl)acetohydrazide, exhibited superior antibacterial activities, presenting them as effective antibacterial agents (Li et al., 2020).

Mecanismo De Acción

Target of Action

The primary target of 2-[(4-Methylphenyl)sulfonyl]acetohydrazide is the cyclooxygenase (COX) enzymes , specifically COX-2 . COX enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body.

Mode of Action

This compound interacts with its target, COX-2, by inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.

Biochemical Pathways

The compound affects the arachidonic acid pathway by inhibiting the COX-2 enzyme . This results in a decrease in the production of prostaglandins, which are key mediators of inflammation and pain. The downstream effects include reduced inflammation and pain signaling.

Pharmacokinetics

The compound’s molecular weight of228.27 suggests it may have favorable pharmacokinetic properties, as molecules under 500 Daltons typically have good absorption and distribution.

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the production of prostaglandins due to the inhibition of COX-2 . This leads to a decrease in inflammation and pain signaling. The compound also exhibits antimicrobial activity, making it a potential candidate for treating infections accompanied by inflammation .

Propiedades

IUPAC Name |

2-(4-methylphenyl)sulfonylacetohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-7-2-4-8(5-3-7)15(13,14)6-9(12)11-10/h2-5H,6,10H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVCKVRCJOYCWCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

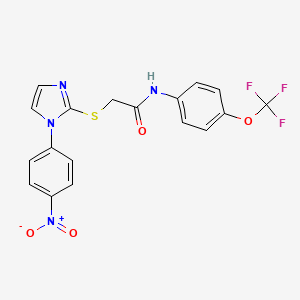

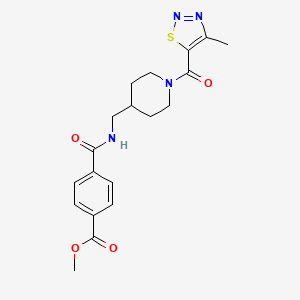

![4-butoxy-N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2809882.png)

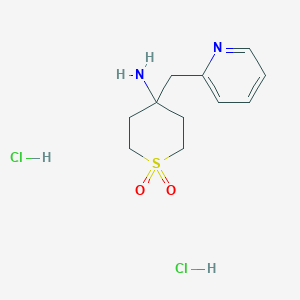

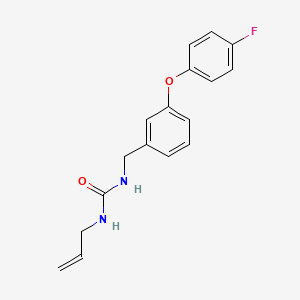

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2809884.png)

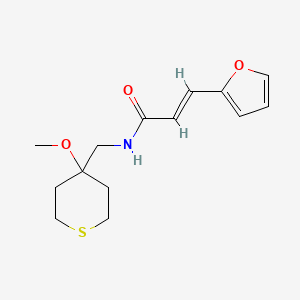

![3-[2-Methyl-1-(phenylsulfanyl)propyl]furan](/img/structure/B2809888.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2809889.png)

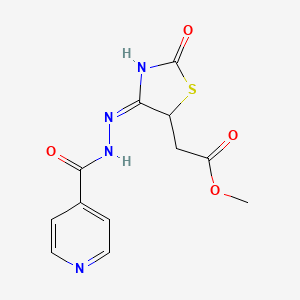

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(3-(4-fluorobenzyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2809904.png)